Zinc sulfathiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

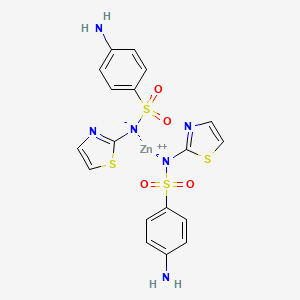

Zinc sulfathiazole is a compound formed by the combination of zinc and sulfathiazole. Sulfathiazole is an organosulfur compound that was once widely used as an antimicrobial agent. This compound is known for its antibacterial properties and is often used in topical formulations to treat infections, particularly in burn therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc sulfathiazole can be synthesized by reacting sulfathiazole with zinc salts in an aqueous solution. The reaction typically involves the formation of a complex where zinc coordinates with the sulfathiazole molecules. The composition of the resulting compound is generally Zn(ST)2, where ST represents sulfathiazole .

Industrial Production Methods: In industrial settings, this compound is prepared by dissolving sulfathiazole in a suitable solvent, such as ethanol or water, and then adding a zinc salt, such as zinc sulfate or zinc chloride. The mixture is stirred and heated to facilitate the reaction, and the resulting product is filtered, washed, and dried to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Zinc sulfathiazole undergoes various chemical reactions, including:

Substitution Reactions: The thiazole ring in sulfathiazole can participate in nucleophilic substitution reactions.

Complexation Reactions: Zinc can form coordination complexes with other ligands.

Common Reagents and Conditions:

Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Substitution: Common reagents include halogens and nucleophiles that can attack the thiazole ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives .

Scientific Research Applications

Zinc sulfathiazole has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other thiazole derivatives.

Biology: this compound exhibits antibacterial properties and is used in studies related to microbial inhibition.

Medicine: It is used in topical formulations for treating infections, particularly in burn therapy.

Industry: this compound is used in the formulation of antimicrobial coatings and materials.

Mechanism of Action

The mechanism of action of zinc sulfathiazole involves the inhibition of bacterial enzyme activity. Sulfathiazole, a component of this compound, acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound effectively starves the bacteria of folate, leading to their death .

Comparison with Similar Compounds

Zinc Sulfadiazine: Another zinc compound used in burn therapy with similar antibacterial properties.

Sulfathiazole: The parent compound of zinc sulfathiazole, used as an antimicrobial agent.

Sulfadiazine: A sulfonamide antibiotic similar to sulfathiazole but with different pharmacokinetic properties.

Uniqueness: this compound is unique due to its combination of zinc and sulfathiazole, which enhances its antibacterial properties and makes it particularly effective in topical applications for burn therapy. Its ability to form stable complexes with zinc also distinguishes it from other sulfonamide antibiotics .

Properties

CAS No. |

5434-78-6 |

|---|---|

Molecular Formula |

C18H16N6O4S4Zn |

Molecular Weight |

574.0 g/mol |

IUPAC Name |

zinc;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide |

InChI |

InChI=1S/2C9H8N3O2S2.Zn/c2*10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h2*1-6H,10H2;/q2*-1;+2 |

InChI Key |

BYDMFZFWWZCIFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Zn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.